Fasudil
Fasudil
Fasudil is an isoquinoline substituted by a (1,4-diazepan-1-yl)sulfonyl group at position 5. It is a Rho-kinase inhibitor and its hydrochloride hydrate form is approved for the treatment of cerebral vasospasm and cerebral ischemia. It has a role as a geroprotector, an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor, a vasodilator agent, a nootropic agent, a neuroprotective agent, an antihypertensive agent and a calcium channel blocker. It is a N-sulfonyldiazepane and a member of isoquinolines. It is a conjugate base of a fasudil(1+).
Fasudil has been investigated in Carotid Stenosis.
Fasudil has been investigated in Carotid Stenosis.
Brand Name:
Vulcanchem
CAS No.:
103745-39-7
VCID:
VC0527785
InChI:
InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2
SMILES:
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
Molecular Formula:
C14H17N3O2S
Molecular Weight:
291.37 g/mol
Fasudil
CAS No.: 103745-39-7
Cat. No.: VC0527785
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Fasudil is an isoquinoline substituted by a (1,4-diazepan-1-yl)sulfonyl group at position 5. It is a Rho-kinase inhibitor and its hydrochloride hydrate form is approved for the treatment of cerebral vasospasm and cerebral ischemia. It has a role as a geroprotector, an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor, a vasodilator agent, a nootropic agent, a neuroprotective agent, an antihypertensive agent and a calcium channel blocker. It is a N-sulfonyldiazepane and a member of isoquinolines. It is a conjugate base of a fasudil(1+). Fasudil has been investigated in Carotid Stenosis. |
|---|---|
| CAS No. | 103745-39-7 |
| Molecular Formula | C14H17N3O2S |
| Molecular Weight | 291.37 g/mol |
| IUPAC Name | 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline |
| Standard InChI | InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2 |
| Standard InChI Key | NGOGFTYYXHNFQH-UHFFFAOYSA-N |
| SMILES | C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
| Canonical SMILES | C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
| Appearance | Solid powder |
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